Tivirapine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tivirapine involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the dipyridodiazepinone core.
Substitution: Subsequent substitution reactions introduce the necessary functional groups, such as the cyclopropyl and methyl groups.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch Processing: Large-scale batch reactors are used to carry out the cyclization and substitution reactions.
Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
Tivirapine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions are used to introduce or modify functional groups on the dipyridodiazepinone core.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound.
Scientific Research Applications
Tivirapine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of NNRTIs and their mechanisms of action.
Biology: this compound is used in research on HIV-1 replication and the development of resistance to NNRTIs.
Medicine: It is a key component in antiretroviral therapy (ART) for HIV-1 infection.
Industry: this compound is produced and formulated into various pharmaceutical products for the treatment of HIV-1.
Mechanism of Action
Tivirapine exerts its effects by binding to the reverse transcriptase enzyme of HIV-1, thereby inhibiting its activity. This prevents the conversion of viral RNA into DNA, a crucial step in the replication cycle of the virus. The binding of this compound induces conformational changes in the enzyme, rendering it inactive and unable to catalyze the reverse transcription process .
Comparison with Similar Compounds
Similar Compounds
Efavirenz: Another NNRTI used in the treatment of HIV-1.
Delavirdine: An NNRTI with a similar mechanism of action.
Etravirine: A newer NNRTI with a broader spectrum of activity against resistant strains of HIV-1.
Uniqueness of Tivirapine
This compound is unique in its ability to rapidly reduce viral load and its use in preventing mother-to-child transmission of HIV-1 during childbirth. Its relatively long half-life allows for once-daily dosing, which improves patient adherence to therapy .
Properties
CAS No. |
137332-54-8 |
---|---|
Molecular Formula |
C16H20ClN3S |
Molecular Weight |
321.9 g/mol |
IUPAC Name |
(11S)-7-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-2-thione |
InChI |
InChI=1S/C16H20ClN3S/c1-10(2)6-7-19-9-12-13(17)4-5-14-15(12)20(8-11(19)3)16(21)18-14/h4-6,11H,7-9H2,1-3H3,(H,18,21)/t11-/m0/s1 |
InChI Key |
ZNFFMCYSMBXZQU-NSHDSACASA-N |
SMILES |
CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S |
Isomeric SMILES |
C[C@H]1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S |
Canonical SMILES |
CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S |
Appearance |
Solid powder |
Key on ui other cas no. |
137332-54-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-chloro-TIBO 8-chlorotetrahydroimidazo(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-thione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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